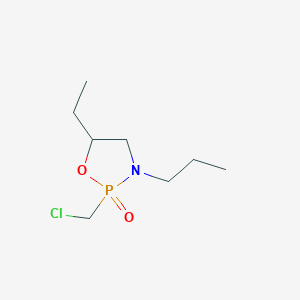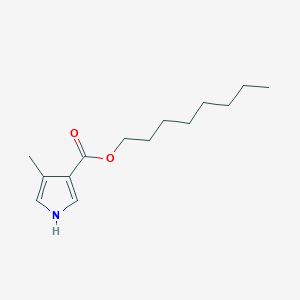![molecular formula C12H19NO2 B14485041 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione CAS No. 65775-69-1](/img/structure/B14485041.png)
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10,10-Trimethyl-3-azabicyclo[521]decane-2,6-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione typically involves multiple steps. One common method starts with the preparation of the tricarbonyl(tropone)iron complex. The synthetic route includes:
Nucleophilic amine addition: An amine is added to the tricarbonyl(tropone)iron complex.
Boc-protection: The crude secondary amine is protected using a Boc group.
Photochemical demetallation: The iron complex is demetallated using photochemical methods.
Intramolecular Heck reaction: This step forms the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the steps mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
類似化合物との比較
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decane: This compound has a similar bicyclic structure but lacks the nitrogen atom.
2,6-exo configured tricyclo(5.2.1.0(2,6))decane derivatives: These compounds have functional side chains and are used in perfumes.
Uniqueness
7,10,10-Trimethyl-3-azabicyclo[52
特性
CAS番号 |
65775-69-1 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
7,10,10-trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione |
InChI |
InChI=1S/C12H19NO2/c1-11(2)8-4-6-12(11,3)9(14)5-7-13-10(8)15/h8H,4-7H2,1-3H3,(H,13,15) |
InChIキー |
IFIJMTFLUMTHBW-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)CCNC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
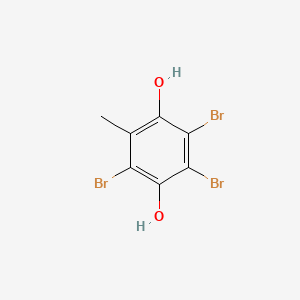
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)


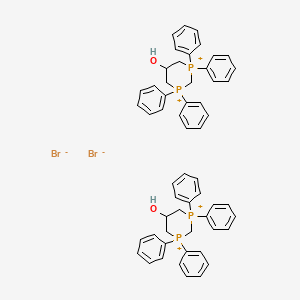



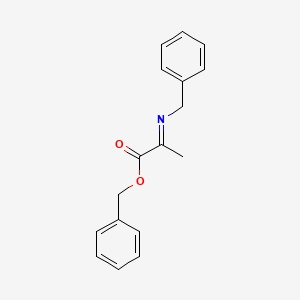
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
